Drimentine C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

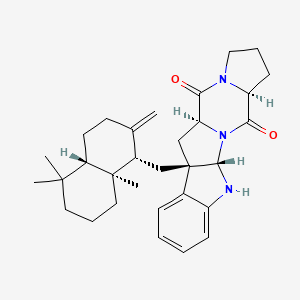

Drimentine C is a terpenylated diketopiperazine antibiotic originally isolated from Actinomycete bacteria . It is a member of the drimentine family, a class of hybrid isoprenoids derived from actinomycete bacteria . Members of this family display weak antitumor and antibacterial activity .

Synthesis Analysis

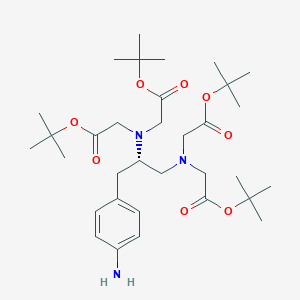

The total synthesis of Drimentine C has been attempted using three distinct approaches incorporating palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde as key steps . The synthetic efforts use a convergent synthesis to assemble the terpenoid and alkaloid portions of drimentine C from readily available l-tryptophan, l-proline, and (+)-sclareolide .Molecular Structure Analysis

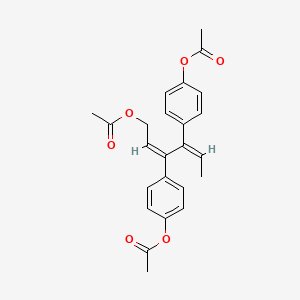

The molecular structure of Drimentine C is complex. It is a heptacyclic molecule formed via two bridging linkages . The planar structure and absolute configuration were established by a combination of spectroscopic methods and X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Drimentine C include palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde . These reactions are key steps to join the alkaloid and terpenoid fragments .科学研究应用

Antibacterial Activity

Drimentine C belongs to a novel class of antibiotics . It has a new terpenylated diketopiperazine structure which contributes to its antibacterial properties. This makes it a potential candidate for further research in the development of new antibiotics.

Antifungal Activity

In addition to its antibacterial properties, Drimentine C also exhibits antifungal activity . This suggests that it could be used in the treatment of various fungal infections.

Anthelmintic Activity

Drimentine C has been found to have anthelmintic activity , meaning it can be used to expel or destroy parasitic worms. This makes it a potential candidate for the development of new anthelmintic drugs.

Antitumor Activity

Members of the drimentine family, including Drimentine C, display weak antitumor activity . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.

Total Synthesis

There have been studies towards the total synthesis of Drimentine C . These studies use a convergent synthesis to assemble the terpenoid and alkaloid portions of Drimentine C from readily available l-tryptophan, l-proline, and (+)-sclareolide . This research could lead to a better understanding of the structure and properties of Drimentine C.

未来方向

作用机制

Target of Action

Drimentine C, a terpenylated diketopiperazine antibiotic, primarily targets fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior . They play a key role in fungal resistance to environmental stresses and antifungal treatments .

Mode of Action

Drimentine C interacts with its targets by inhibiting these efflux pumps . This inhibition increases the intracellular concentration of various substances that are otherwise expelled . The compound’s unique mechanism of action is primarily focused on this inhibition .

Biochemical Pathways

The biochemical pathways affected by Drimentine C are those related to the expulsion of toxic substances and antifungal agents from fungal cells . By inhibiting efflux pumps, Drimentine C disrupts these pathways, leading to an increase in the intracellular concentration of various substances .

Pharmacokinetics

The compound’s ability to inhibit fungal efflux pumps suggests it may have good bioavailability within fungal cells .

Result of Action

The inhibition of efflux pumps by Drimentine C can lead to fungal cell toxicity and ultimately cell death . This is due to the increased intracellular concentration of various substances that are normally expelled by the efflux pumps .

Action Environment

The action of Drimentine C is influenced by the environment within fungal cells. The efficacy and stability of the compound may be affected by factors such as the presence of other substances within the cell and the overall health and state of the cell

属性

IUPAC Name |

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHMEZFTNYYIF-RJBXWAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drimentine C | |

Q & A

Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?

A1: Several approaches have been investigated for the total synthesis of Drimentine C. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []

Q2: What is the significance of the conformational behavior observed in Indotertine B?

A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)